molecular formula C8H7F3N2O2 B2462278 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 544704-08-7

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No. B2462278
CAS RN: 544704-08-7
M. Wt: 220.151
InChI Key: VYPLQBIHGYKXRS-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H3F3N2O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid”, involves various methods. One common method is the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4 and 6 positions with methyl groups, at the 2 position with a trifluoromethyl group, and at the 5 position with a carboxylic acid group .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can participate in oxidative annulation reactions . They can also undergo a base-promoted intermolecular oxidation C-N bond formation with amidines in the presence of O2 as the sole oxidant .


Physical And Chemical Properties Analysis

“4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 192.1 .

Safety and Hazards

The safety and hazards associated with “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” include potential harm if ingested, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

Future Directions

The future directions for “4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” and similar compounds lie in their potential applications in the pharmaceutical and agrochemical industries. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrimidine moiety make these compounds valuable for the development of new drugs and agrochemicals .

properties

IUPAC Name

4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPLQBIHGYKXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Synthesis routes and methods I

Procedure details

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COC(=O)c1c(C)nc(C(F)(F)F)nc1C
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Synthesis routes and methods II

Procedure details

step B—A solution of KOH (1.74 g, 31.01 mmol) and water (10 mL) was added at RT to a solution of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester (2.42 g, 10.33 mmol) in EtOH (20 mL). The resulting mixture was stirred at 40° C. overnight then cooled to RT and evaporated. The residue was partitioned between EtOAc and water. The aqueous layer was evaporated and the residue was taken up in H2O (1 mL). Concentrated HCl was added dropwise until crystals started to form. The mixture was diluted with H2O (5 mL) and stored in a refrigerator overnight. The crystals were filtered, rinsed with ice-cold water then ice-cold Et2O, and dried to afford 1.5 g (66%) of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid.
Name
Quantity
1.74 g
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reactant
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4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester
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2.42 g
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20 mL
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10 mL
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5 mL
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